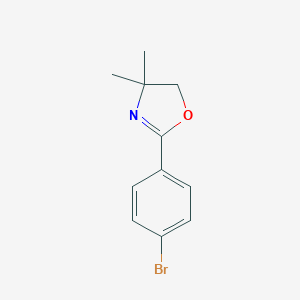
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Cat. No. B048148
Key on ui cas rn:
32664-14-5
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034798B2
Procedure details


2-(4-Bromophenyl)-4,4-dimethyl-1,3-oxazoline 1 was prepared as described in Example 4. To a stirred solution of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline (1.5 g, 6 mM) in anhydrous THF (10 mL) at −78° C. was added slowly n-BuLi (384 mg, 6 mM) in hexane over the period of 20 min. After that the reaction mixture was stirred at −78° C. for another 30 min. To this stirred solution was added 3-hydroxybenzophenone (534 mg, 2.7 mM) dissolved in anhy. THF (10 mL) by dropwise at −78° C. and allowed to stir at room temperature overnight. To this reaction mixture was added 20 mL of water to quench the reaction and extracted with CH2Cl2 (3×50 mL) and the combined extract was dried over anhydrous Mg2SO4. The oily residue obtained on evaporation of the solvent was purified by silica gel column chromatography using hexane/EtOAc (1:1) mixture gave 3-{[4-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-phenyl]-hydroxy-phenyl-methyl}-phenol (2) as colorless crystalline solid. Yield: 0.855 g (85%). Mass: 374 (MH+), 372 (M-H).








Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.[Li]CCCC.[OH:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][CH:34]=1)[C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:25].O>C1COCC1.CCCCCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)=[CH:6][CH:7]=1.[CH3:13][C:11]1([CH3:14])[CH2:10][O:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([C:24]([OH:25])([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:23]3[CH:22]=[C:21]([OH:20])[CH:34]=[CH:33][CH:32]=3)=[CH:3][CH:4]=2)=[N:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
|
Name
|
|
|
Quantity
|
384 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
534 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After that the reaction mixture was stirred at −78° C. for another 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in anhy
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dropwise at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous Mg2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue obtained on evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(N=C(OC1)C1=CC=C(C=C1)C(C=1C=C(C=CC1)O)(C1=CC=CC=C1)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
